molecular formula C25H19FN4O5 B2554653 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1206992-09-7

7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione

Katalognummer: B2554653
CAS-Nummer: 1206992-09-7
Molekulargewicht: 474.448
InChI-Schlüssel: DSZDOWCQOUYWKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19FN4O5 and its molecular weight is 474.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is part of a broader class of quinazoline derivatives known for their diverse biological activities. This article focuses on the synthesis, characterization, and biological evaluation of this compound, emphasizing its potential applications in antimicrobial and anticancer therapies.

Synthesis and Characterization

The synthesis of quinazoline derivatives typically involves multi-step organic reactions. The specific compound discussed here was synthesized through a series of condensation reactions involving 2-fluorobenzylamine and oxadiazole derivatives. Characterization methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) were employed to confirm the structure of the synthesized compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. The compound was evaluated against various bacterial strains using the agar well diffusion method. The results demonstrated moderate to significant activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus1275
Escherichia coli1565
Candida albicans1180

The compound exhibited a stronger inhibitory effect on Escherichia coli compared to standard antibiotics like ampicillin and vancomycin, suggesting its potential as an alternative antimicrobial agent .

Anticancer Activity

The anticancer properties of quinazoline derivatives have been extensively studied. The compound was tested against several cancer cell lines including HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The cytotoxicity was assessed using the MTT assay, which measures cell viability.

Cell Line IC50 (µM)
HepG29.16 ± 0.8
HCT-1165.69 ± 0.4
MCF-75.27 ± 0.2

These results indicate that the compound has promising antiproliferative effects, particularly against HCT-116 cells, where it was found to be more effective than cabozantinib, a known anticancer drug .

The biological activity of quinazoline derivatives is often attributed to their ability to inhibit key enzymes involved in cellular processes such as DNA replication and repair. Specifically, this compound may act as an inhibitor of bacterial gyrase and DNA topoisomerase IV, crucial targets in antimicrobial therapy . In anticancer applications, the inhibition of cyclin-dependent kinases (CDKs) may contribute to its efficacy by disrupting cell cycle progression in cancer cells.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on a series of quinazoline derivatives showed that modifications at the 1 and 3 positions significantly enhanced antibacterial activity. The incorporation of oxadiazole rings was particularly noted for improving potency against resistant bacterial strains .
  • Case Study on Anticancer Activity : In another investigation focusing on quinazoline derivatives with various substituents, it was found that specific modifications led to increased cytotoxicity in breast cancer cell lines compared to standard treatments .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have indicated that derivatives of quinazoline and oxadiazole compounds exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.

Case Studies and Findings

  • Antibacterial Activity :
    • A study involving quinazoline derivatives reported that compounds similar to the one in focus showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The compounds were tested using the agar well diffusion method and displayed moderate to significant inhibition zones .
    • Specific derivatives demonstrated effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) indicating potential as future antituberculosis agents .
  • Antifungal Activity :
    • In another study focused on oxadiazole derivatives, compounds were screened for antifungal activity against strains such as Candida albicans and Penicillium chrysogenum. The results suggested that modifications to the oxadiazole ring enhanced antifungal properties .

Anticancer Research

The quinazoline scaffold has been extensively studied for its anticancer properties due to its ability to inhibit key enzymes involved in cancer cell proliferation.

Research Insights

  • Mechanistic Studies :
    • Research has shown that quinazoline derivatives can act as inhibitors of DNA topoisomerase IV and bacterial gyrase, which are critical targets for developing new antibiotics and anticancer agents .
    • The compound's structure allows it to interact with these enzymes effectively, potentially leading to the development of novel therapeutic agents.
  • Cytotoxicity Assessments :
    • Various studies have assessed the cytotoxic effects of similar compounds on cancer cell lines. Results indicate that certain derivatives exhibit significant cytotoxicity against multiple cancer types, suggesting their potential utility in cancer therapy .

Summary of Findings

The compound 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione has shown promise in several areas:

Application AreaFindings
AntimicrobialEffective against Mycobacterium smegmatis and Pseudomonas aeruginosa; moderate MIC values reported.
AntifungalActive against Candida albicans and Penicillium chrysogenum; structure modifications enhance activity.
AnticancerInhibits DNA topoisomerase IV; significant cytotoxicity observed in various cancer cell lines.

Eigenschaften

CAS-Nummer

1206992-09-7

Molekularformel

C25H19FN4O5

Molekulargewicht

474.448

IUPAC-Name

7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(2-fluorophenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H19FN4O5/c1-33-20-10-8-14(12-21(20)34-2)22-28-23(35-29-22)15-7-9-17-19(11-15)27-25(32)30(24(17)31)13-16-5-3-4-6-18(16)26/h3-12H,13H2,1-2H3,(H,27,32)

InChI-Schlüssel

DSZDOWCQOUYWKX-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5F)OC

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.